

# Org 25935 interaction with ketamine: validation of NMDA receptor modulation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Org 25935 |           |
| Cat. No.:            | B1677470  | Get Quote |

# Org 25935 and Ketamine: A Comparative Analysis of NMDA Receptor Modulation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **Org 25935** and ketamine, focusing on their interaction and modulation of the N-methyl-D-aspartate (NMDA) receptor. The information presented is supported by experimental data to facilitate objective evaluation for research and drug development purposes.

## Introduction

Understanding the intricate mechanisms of N-methyl-D-aspartate (NMDA) receptor modulation is paramount in the development of novel therapeutics for a range of neurological and psychiatric disorders. Ketamine, a non-competitive NMDA receptor antagonist, has well-documented anesthetic, analgesic, and, more recently, rapid-acting antidepressant effects. However, its clinical utility is often limited by psychotomimetic side effects. **Org 25935**, a selective glycine transporter 1 (GlyT1) inhibitor, represents an alternative approach to NMDA receptor modulation. By increasing the synaptic availability of the NMDA receptor co-agonist glycine, **Org 25935** has been investigated for its potential to counteract the psychotomimetic effects of ketamine and as a therapeutic agent for conditions like schizophrenia.[1] This guide delves into the comparative pharmacology, mechanism of action, and experimental validation of the interaction between **Org 25935** and ketamine at the NMDA receptor.



## **Mechanism of Action**

Ketamine acts as a non-competitive antagonist at the NMDA receptor. It enters the ion channel when it is in an open state and binds to a site within the pore, physically blocking the influx of ions.[2] This "open-channel blockade" is voltage-dependent and results in an inhibition of glutamatergic neurotransmission.[3]

**Org 25935**, in contrast, does not directly bind to the NMDA receptor. Instead, it inhibits the glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine from the synaptic cleft.[4] This inhibition leads to an increase in extracellular glycine concentrations. Glycine is an obligatory co-agonist at the NMDA receptor, meaning its binding to the GluN1 subunit is required for receptor activation by glutamate. By increasing glycine availability, **Org 25935** potentiates NMDA receptor function, thereby offering a modulatory mechanism to counteract the antagonistic effects of ketamine.





Click to download full resolution via product page

Figure 1: Signaling pathways of Ketamine and Org 25935.



# **Comparative Pharmacological Data**

The following tables summarize the quantitative data for **Org 25935**, ketamine, and other relevant GlyT1 inhibitors for comparative analysis.

Table 1: Glycine Transporter 1 (GlyT1) Inhibitors - In Vitro Potency

| Compound    | Target | IC50 (nM)          | Ki (nM) | Species    | Reference |
|-------------|--------|--------------------|---------|------------|-----------|
| Org 25935   | GlyT1  | 100 - 162          | -       | Rat, Human | [5]       |
| Bitopertin  | GlyT1  | 22 - 30            | 8.1     | Human      | [6][7]    |
| PF-03463275 | GlyT1  | >10,000<br>(GlyT2) | 11.6    | Human      | [7][8]    |

Table 2: NMDA Receptor Antagonists - Binding Affinity

| Compound     | Target Site                   | Ki (μM)     | IC50 (μM) | Receptor<br>Subunit(s)     | Reference |
|--------------|-------------------------------|-------------|-----------|----------------------------|-----------|
| Ketamine     | PCP site<br>(channel<br>pore) | 0.659       | 3.0 - 18  | Not specified,<br>NR1/NR2B | [9][10]   |
| (S)-Ketamine | PCP site<br>(channel<br>pore) | -           | 4.1       | NR1/NR2A                   | [10]      |
| (R)-Ketamine | PCP site<br>(channel<br>pore) | -           | 25        | NR1/NR2A                   | [10]      |
| MK-801       | PCP site<br>(channel<br>pore) | 0.0372 (Kd) | -         | Rat brain<br>membranes     | [8]       |

Note: Binding affinities for ketamine can vary depending on the experimental conditions and receptor subunit composition.



## **Experimental Protocols**

Detailed methodologies for key experiments investigating the interaction between **Org 25935** and ketamine are provided below.

## In Vivo Microdialysis for Neurotransmitter Release

This protocol is based on studies examining the effects of ketamine on glutamate release, which can be adapted to investigate the modulatory effects of **Org 25935**.[11][12][13]

Objective: To measure extracellular levels of glutamate and other neurotransmitters in specific brain regions of freely moving animals following administration of **Org 25935** and/or ketamine.

#### Materials:

- Stereotaxic apparatus
- Microdialysis probes (e.g., 3 mm membrane)
- Microinfusion pump
- Fraction collector
- HPLC with electrochemical or fluorescence detection
- Artificial cerebrospinal fluid (aCSF)
- Org 25935 and ketamine solutions

### Procedure:

- Surgical Implantation: Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
   Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, striatum). Allow for a post-operative recovery period.
- Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
- Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 2 μL/min).







- Baseline Collection: Collect baseline dialysate samples for a set period (e.g., 60-120 minutes) to establish stable neurotransmitter levels.
- Drug Administration: Administer **Org 25935** (e.g., via intraperitoneal injection or through the dialysis probe) followed by ketamine at specified time points.
- Sample Collection: Continue to collect dialysate fractions at regular intervals (e.g., every 20 minutes) for several hours post-drug administration.
- Analysis: Analyze the collected dialysate samples using HPLC to quantify the concentrations
  of glutamate, glycine, dopamine, and other relevant neurotransmitters.





Click to download full resolution via product page

Figure 2: In Vivo Microdialysis Experimental Workflow.



# **Prepulse Inhibition (PPI) of Acoustic Startle**

This protocol is a standard method to assess sensorimotor gating, a process disrupted in schizophrenia and by psychotomimetic agents like ketamine.

Objective: To evaluate the ability of **Org 25935** to reverse ketamine-induced deficits in sensorimotor gating.

#### Materials:

- Acoustic startle response chambers
- Software for stimulus presentation and data acquisition
- Org 25935 and ketamine solutions

#### Procedure:

- Acclimation: Place the animal (e.g., rat or mouse) in the startle chamber and allow for a 5-10 minute acclimation period with background white noise.
- Habituation: Present a series of startle stimuli (e.g., 110 dB pulse for 50 ms) to habituate the animal to the testing environment.
- Drug Administration: Administer Org 25935 or vehicle, followed by ketamine or saline at appropriate pretreatment times (e.g., Org 25935 60 minutes before testing, ketamine 15 minutes before testing).
- Test Session: The test session consists of a pseudo-randomized presentation of different trial types:
  - Pulse-alone trials: A strong acoustic stimulus (e.g., 110 dB for 50 ms).
  - Prepulse-alone trials: A weak acoustic stimulus (e.g., 80 dB for 10 ms).
  - Prepulse-pulse trials: The weak prepulse stimulus presented shortly before the strong pulse stimulus (e.g., 100 ms interstimulus interval).







- No-stimulus trials: Background noise only.
- Data Analysis: The startle response is measured as the peak amplitude of the whole-body flinch. PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.





Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Effects of ketamine and N-methyl-D-aspartate on glutamate and dopamine release in the rat prefrontal cortex: modulation by a group II selective metabotropic glutamate receptor agonist LY379268 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of glutamatergic neurotransmission by ketamine: a novel step in the pathway from NMDA receptor blockade to dopaminergic and cognitive disruptions associated with the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine transporter type-1 and its inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (+/-) Ketamine-induced prepulse inhibition deficits of an acoustic startle response in rats are not reversed by antipsychotics PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacology of NMDA Receptors Biology of the NMDA Receptor NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of Glutamatergic Neurotransmission by Ketamine: A Novel Step in the Pathway from NMDA Receptor Blockade to Dopaminergic and Cognitive Disruptions Associated with the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction PMC [pmc.ncbi.nlm.nih.gov]
- 13. The blockade of NMDA receptor ion channels by ketamine is enhanced in developing rat cortical neurons PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Org 25935 interaction with ketamine: validation of NMDA receptor modulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677470#org-25935-interaction-with-ketamine-validation-of-nmda-receptor-modulation]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com